molecular formula C17H21N3O2 B2690573 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1211337-53-9

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2690573
CAS No.: 1211337-53-9
M. Wt: 299.374
InChI Key: RVHNBRHDAMOHNE-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound characterized by its unique pyrimidine and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety is formed by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    N-(1-phenylethyl) Substitution: The final step involves the substitution of the acetamide nitrogen with a 1-phenylethyl group, which can be achieved through reductive amination using phenylacetaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring or the acetamide moiety, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the pyrimidine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, affecting biochemical pathways and cellular processes. Detailed studies involving molecular docking, binding assays, and cellular assays are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
  • 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
  • 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-methylpropyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)15-9-17(22)20(11-18-15)10-16(21)19-13(3)14-7-5-4-6-8-14/h4-9,11-13H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHNBRHDAMOHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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